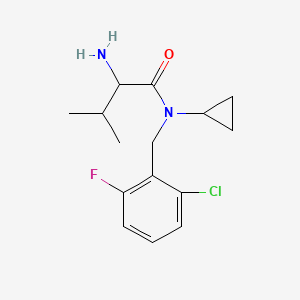
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a cyclopropyl group, a fluorobenzyl moiety, and an amino group, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene under illumination.
Formation of the amide bond: The 2-chloro-6-fluorobenzyl chloride is then reacted with (S)-2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated systems for the coupling and cyclopropylation reactions to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
科学研究应用
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Chemical Biology: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Pharmaceutical Industry: It can serve as an intermediate in the synthesis of more complex drug molecules.
Agricultural Chemistry: Potential use as a precursor for the synthesis of agrochemicals such as pesticides and herbicides.
作用机制
The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it could inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, leading to altered levels of neurotransmitters in the brain .
相似化合物的比较
Similar Compounds
2-Chloro-6-fluorobenzyl alcohol: A related compound with similar structural features but lacking the amide and cyclopropyl groups.
2-Chloro-6-fluorobenzyl chloride: Another related compound that serves as an intermediate in the synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to target proteins. Additionally, the fluorobenzyl moiety can increase the compound’s lipophilicity, improving its ability to cross biological membranes .
属性
分子式 |
C15H20ClFN2O |
|---|---|
分子量 |
298.78 g/mol |
IUPAC 名称 |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C15H20ClFN2O/c1-9(2)14(18)15(20)19(10-6-7-10)8-11-12(16)4-3-5-13(11)17/h3-5,9-10,14H,6-8,18H2,1-2H3 |
InChI 键 |
AHQYKRSGRYRFDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796085.png)
![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)
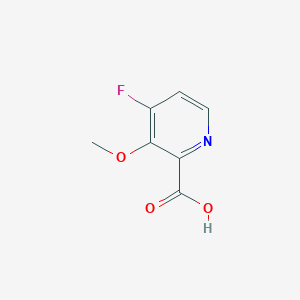
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14796101.png)
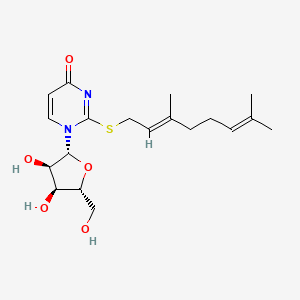

![1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)
![tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14796121.png)
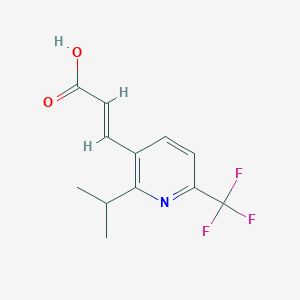
![(3S)-3-[N-(N'-(2-tert-Butylphenyl)oxamyl)alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14796140.png)
![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)
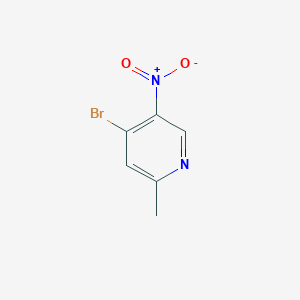
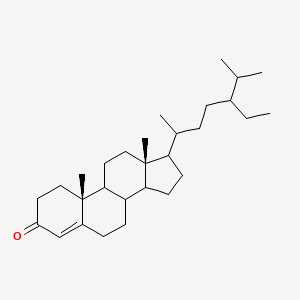
![benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)
